Product packaging for Rifamdin(Cat. No.:CAS No. 89499-17-2)

Rifamdin

Katalognummer: B1140611
CAS-Nummer: 89499-17-2
Molekulargewicht: 865.02
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Trajectory of Rifamycin (B1679328) Class Discovery and Early Research

The history of rifamycins (B7979662) began in the late 1950s, marking a significant advancement in the search for effective antimicrobial agents. wikipedia.orgmims.com

The initial discovery of rifamycins occurred in 1957 at the Lepetit Laboratories in Milan, Italy. mims.comfishersci.cafishersci.com The compounds were isolated from fermentation cultures of a soil bacterium initially identified as Streptomyces mediterranei. wikipedia.orgfishersci.cafishersci.comguidetoimmunopharmacology.org This microorganism was later reclassified based on cell wall composition and other characteristics, first as Nocardia mediterranei and subsequently as Amycolatopsis rifamycinica. wikipedia.orgfishersci.comguidetoimmunopharmacology.org

The crude material extracted from the fermentation broths of Nocardia mediterranei contained a complex mixture of several microbiologically active metabolites, collectively referred to as the rifamycin complex. fishersci.ca Key components isolated included rifamycins A, B, C, D, E, S, and SV. mims.com Rifamycin B was found to exhibit notable activity against Gram-positive cocci and Mycobacterium tuberculosis. mims.com However, rifamycin B itself was practically inactive and presented challenges for clinical use due to chemical instability, poor pharmacokinetic properties, and the need for intravenous administration. mims.comwikipedia.orgwikipedia.org

The limitations of the naturally occurring rifamycin metabolites, particularly rifamycin B, spurred extensive chemical modification programs aimed at improving their pharmacological properties. mims.comfishersci.cawikipedia.orgwikipedia.org A crucial early step involved the conversion of rifamycin B to rifamycin SV, which showed improved activity and was introduced for parenteral and topical treatment of infections. fishersci.cawikipedia.orgwikipedia.org

Systematic structural modifications were performed on various functional groups of the rifamycin molecule. wikipedia.orgnih.gov Early studies revealed that changes in the ansa chain generally resulted in derivatives with significantly reduced activity compared to rifamycin SV, particularly modifications to the hydroxyl groups at positions C-21 and C-23. nih.gov A pivotal realization was that modifications at the C-3 position of the hydroquinone (B1673460) nucleus were well-tolerated in terms of activity and provided a site for selective derivatization. mims.commims.com This led to the synthesis of various hydrazones of 3-formylrifamycin SV. mims.comfishersci.cawikipedia.org

The extensive chemical modification efforts led to the development of numerous semisynthetic rifamycin analogues with improved properties. mims.commims.comrcsb.org A major breakthrough was the synthesis of rifampicin (B610482) (also known as rifampin) in 1965. mims.commims.comcenmed.com Rifampicin, a hydrazone derivative of rifamycin B, demonstrated excellent bactericidal properties and significantly improved oral bioavailability compared to the natural rifamycins. mims.commims.comfishersci.ca Its introduction in 1968 marked a turning point in the treatment of tuberculosis, dramatically shortening therapy duration. mims.com

The evolution of rifamycin analogues has continued, with the development of other important derivatives such as rifabutin (B1679326), rifapentine (B610483), and rifaximin, each possessing distinct pharmacokinetic profiles and therapeutic applications. wikipedia.orgguidetoimmunopharmacology.orgrcsb.orgguidetopharmacology.org These developments often involved modifications, particularly in the C-3 and C-4 regions of the rifamycin structure. mims.commims.com

Broader Significance of Rifamycins in Molecular Biology and Biochemistry

Beyond their clinical importance as antibiotics, rifamycins have played a significant role as tools in molecular biology and biochemistry, particularly in understanding bacterial transcription. wikipedia.org

Rifamycins are potent inhibitors of prokaryotic DNA-dependent RNA polymerase (RNAP). cenmed.comresearchgate.netsenescence.infoctdbase.orgwikidata.org Their specific and high-affinity binding to bacterial RNAP, in contrast to their poor affinity for mammalian enzymes, makes them valuable mechanistic probes. wikipedia.orgcenmed.comfishersci.ca Studies utilizing rifamycins have been instrumental in elucidating the process of bacterial transcription. wikipedia.orgfishersci.ca

Crystal structure data of bacterial RNAP bound to rifamycins have revealed that these antibiotics bind to the β-subunit of the enzyme, occupying the path where the nascent RNA transcript emerges. cenmed.comsenescence.infowikidata.org This interaction sterically blocks the RNA exit tunnel, thereby impeding the synthesis of RNA chains longer than 2-3 nucleotides. cenmed.comsenescence.infowikidata.orgfishersci.ca This "steric-occlusion" mechanism provides a clear model for how rifamycins inhibit transcription elongation. wikipedia.orgfishersci.ca Certain rifamycin derivatives, such as Rifamycin AF/013, have also been used as probes to examine the assembly process of transcription complexes, further highlighting their utility in studying transcriptional mechanisms. labsolu.ca

The study of rifamycins has significantly contributed to the understanding of bacterial enzyme function, primarily that of bacterial RNA polymerase. The detailed analysis of how rifamycins bind to the RNAP β-subunit has provided crucial insights into the enzyme's structure and catalytic mechanism. mims.comcenmed.comsenescence.infowikidata.orgfishersci.ca

Furthermore, the widespread use of rifamycins has led to the emergence of resistant bacterial strains. The primary mechanism of resistance involves point mutations in the rpoB gene, which encodes the RNAP β-subunit. mims.comcenmed.comresearchgate.netsenescence.info These mutations, often located in the rifampicin resistance-determining region (RRDR), alter the rifamycin binding site, reducing the antibiotic's affinity for the enzyme. mims.comcenmed.comresearchgate.net Studying these resistance mutations has provided valuable information about the critical residues involved in rifamycin binding and the conformational flexibility of bacterial RNAP. mims.comsenescence.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₆H₆₄N₄O₁₂ B1140611 Rifamdin CAS No. 89499-17-2

Eigenschaften

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSUGVLLJCTQA-PGNJPLJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-17-2
Record name Rifamdin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Biochemical Mechanisms of Action of Rifamdin

Interaction with DNA-Dependent RNA Polymerase (RNAP)

The primary molecular target of Rifampin is the bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA. drugbank.combohrium.com The interaction is characterized by a high binding affinity, leading to the formation of a stable drug-enzyme complex that is central to its bactericidal effect. bohrium.com

Structural and biochemical studies have precisely located the Rifampin binding site on the β-subunit of the RNAP enzyme, which is encoded by the rpoB gene. bohrium.comnih.govoup.com This binding pocket is situated deep within the DNA/RNA channel of the enzyme, at a distance of approximately 12 Å from the catalytic active site where RNA synthesis occurs. droracle.aidroracle.ainih.govnih.gov The location of this pocket is critical to the drug's mechanism, as it allows Rifampin to physically obstruct the path of the elongating RNA transcript. nih.gov The clinical relevance of this binding site is underscored by the fact that nearly all mutations conferring resistance to Rifampin are found in the rpoB gene, altering the structure of this pocket. nih.govnih.gov

High-resolution crystal structures of RNAP in complex with Rifampin have enabled the identification of specific amino acid residues that are crucial for drug binding. nih.govnih.gov These interactions are primarily mediated by hydrogen bonds and van der Waals forces. nih.gov The majority of these critical residues are located within a highly conserved segment known as the Rifampin Resistance-Determining Region (RRDR). nih.govmdpi.com

Key residues in the E. coli RNAP β-subunit that directly interact with Rifampin include Gln513, Asp516, His526, Arg529, and Ser531. nih.govnih.gov The ansa bridge portion of the Rifampin molecule forms hydrogen bonds with the side chains of Asp516 and His526, while the naphthalenic ring system interacts with Ser531. nih.govnih.gov Mutations in these specific residues can significantly reduce the binding affinity of Rifampin, leading to drug resistance. nih.gov

Amino Acid Residue (E. coli RpoB)Type of Interaction with RifampinReference
Gln513Hydrogen Bond nih.gov
Asp516Hydrogen Bond / van der Waals nih.govnih.gov
His526Hydrogen Bond / van der Waals nih.govnih.gov
Arg529Hydrogen Bond nih.gov
Ser531Hydrogen Bond nih.gov

The binding of Rifampin to the RpoB subunit is associated with distinct conformational changes in the enzyme. Conversely, mutations that confer resistance often induce structural alterations in the binding pocket that sterically hinder or reduce the affinity for the drug. nih.govnih.gov For instance, the common resistance mutation H526Y introduces a bulkier tyrosine residue that changes the shape of the binding pocket, creating a steric clash that prevents effective Rifampin binding. nih.govasm.org Another frequent mutation, S531L, leads to the disordering of a flexible region called fork loop 2 upon drug binding, which destabilizes the interaction and lowers the drug's affinity. nih.govasm.org These findings illustrate that the precise architecture and conformational flexibility of the binding pocket are essential for the action of Rifampin.

Rifampin's primary mechanistic effect is the inhibition of RNA chain elongation during the initial phase of transcription. patsnap.comoup.comnih.gov It does not prevent the binding of RNAP to promoter DNA or the initiation of RNA synthesis, including the formation of the very first phosphodiester bond. nih.gov Instead, it acts as a roadblock, allowing transcription to begin but preventing the nascent RNA chain from extending. oup.comnih.gov

Rifampin allows the formation of the first phosphodiester bond, leading to a dinucleotide, but blocks the formation of subsequent phosphodiester bonds. nih.govnih.gov The bound drug molecule does not directly interfere with the enzyme's catalytic center. Instead, its mechanism is based on steric hindrance. nih.govyoutube.com By occupying a pocket that overlaps with the path of the elongating RNA, Rifampin physically prevents the growing RNA chain from extending, thereby halting further phosphodiester bond formation after the second or third nucleotide has been incorporated. nih.govnih.gov

The steric blockade imposed by the bound Rifampin molecule directly results in the premature termination of transcription. oup.comnih.gov The RNAP enzyme is unable to proceed past the synthesis of a 2- to 3-nucleotide-long RNA fragment. droracle.aidroracle.aioup.comnih.gov This leads to the production and release of abortive, truncated RNA transcripts. researchgate.net The polymerase remains stalled at the promoter, unable to clear it and proceed into the productive elongation phase of transcription, effectively shutting down gene expression. researchgate.net

Inhibition of RNA Synthesis Elongation

Selectivity Towards Prokaryotic vs. Eukaryotic RNA Polymerases

Rifampin exhibits a remarkable degree of selectivity, potently inhibiting bacterial RNA polymerase (RNAP) while having minimal effect on the corresponding enzymes in mammalian cells. patsnap.comdroracle.aioup.comnih.gov This selective toxicity is fundamental to its clinical efficacy. The antibacterial action of rifamycins (B7979662) is a direct result of their strong binding to prokaryotic DNA-dependent RNA polymerase, which obstructs the synthesis of RNA and, consequently, vital proteins, leading to cell death. patsnap.comnih.gov

The difference in sensitivity is substantial; the binding constant of Rifampin for eukaryotic RNA polymerase is at least 100 times higher than for the prokaryotic enzyme, indicating a significantly lower affinity. nih.govresearchgate.net This high selectivity ensures that the compound can target bacterial processes without harming human tissues. patsnap.com While the mechanism of RNAP inhibition is generally consistent across different bacteria, the sensitivity of the enzyme to Rifampin can vary. nih.gov For instance, research has shown that Mycobacterium tuberculosis RNA polymerase is approximately 1,000-fold more sensitive to Rifampin than the RNAP from Escherichia coli. koreamed.orgnih.gov Conversely, the RNAP of Thermus aquaticus is about 100 times less sensitive than that of E. coli. koreamed.orgasm.org

Organism/Enzyme TypeRelative Sensitivity/Binding Affinity to RifampinReference
Prokaryotic (Bacterial) RNAPHigh affinity (Binding constant of 10-9 M at 37°C for E. coli RNAP) oup.comnih.gov
Eukaryotic (Mammalian) RNAPLow affinity (Binding constant is at least 100 times higher than for prokaryotic RNAP) nih.govresearchgate.net
Mycobacterium tuberculosis RNAP~1,000 times more sensitive than E. coli RNAP nih.gov
Thermus aquaticus RNAP~100 times less sensitive than E. coli RNAP koreamed.orgasm.org

Structural Basis of Differential Binding Affinity

The selectivity of Rifampin is rooted in the structural differences between prokaryotic and eukaryotic RNA polymerases. youtube.com Rifampin binds specifically to the beta subunit of bacterial RNAP, which is encoded by the rpoB gene. patsnap.comoup.comwikipedia.org The binding site is located in a highly conserved pocket deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site. droracle.ainih.govpsu.edu By binding to this pocket, Rifampin physically blocks the path of the elongating RNA chain once it reaches a length of two to three nucleotides, thereby halting transcription. oup.comwikipedia.orgnih.gov

Crystal structure analysis of bacterial RNAP in complex with Rifampin has provided detailed insights into this interaction. nih.govpsu.edu The inhibitor's naphthalenic ring and ansa bridge interact with specific amino acid residues in the β subunit. nih.gov The vast majority of mutations that confer resistance to Rifampin in bacteria are single amino acid substitutions located in distinct clusters within the rpoB gene, directly within the Rifampin binding site. wikipedia.orgnih.gov This further underscores that the therapeutic action of Rifampin is dependent on a precise structural complementarity that is absent in eukaryotic enzymes. researchgate.net

Structural FeatureDescription in Prokaryotic RNAPRelevance to Selectivity
Binding SubunitBinds to the β subunit (encoded by the rpoB gene).Eukaryotic RNAPs have a different subunit composition and structure in the corresponding region. youtube.com
Binding Pocket LocationLocated within the DNA/RNA channel, ~12 Å from the active site.This specific pocket is highly conserved among bacteria but not in eukaryotic or archaeal RNAPs. nih.govpsu.edu
Key Interaction RegionsDefined by conserved amino acid clusters (e.g., Cluster I: aa 509-533 in E. coli) that interact directly with the drug.Mutations in these specific regions in bacteria lead to resistance, highlighting the precise binding interaction that is absent in eukaryotes. wikipedia.org
Mechanism of InhibitionPhysically obstructs the path of the elongating RNA transcript.The absence of a high-affinity binding site in eukaryotic RNAP means the drug cannot effectively block transcription. oup.comwikipedia.org

Biosynthesis and Synthetic Strategies for Rifamdin and Analogues

Natural Biosynthesis Pathways of Rifamycins (B7979662)

The natural rifamycins, from which Rifamdin is derived, are produced by the bacterium Amycolatopsis rifamycinica, previously known as Amycolatopsis mediterranei or Streptomyces mediterranei. cenmed.comfishersci.atfishersci.ca Their biosynthesis is a complex process characteristic of polyketide synthesis.

Polyketide Nature and Assembly

Rifamycins are classified as ansamycins, a group of antibiotics featuring an ansa chain, which is an aliphatic bridge connecting two non-adjacent positions of an aromatic nucleus. cenmed.comfishersci.ca The core structure of rifamycins is assembled through the polyketide pathway, mediated by a type I polyketide synthase (PKS). cenmed.comuni.lu This assembly line machinery sequentially adds small carboxylic acid units, primarily acetate (B1210297) and propionate, to a starting molecule. cenmed.comuni.lu

Enzymatic Steps and Precursor Molecules

The biosynthesis of the rifamycin (B1679328) scaffold begins with an unusual starter unit: 3-amino-5-hydroxybenzoic acid (AHBA). cenmed.comuni.lu AHBA is synthesized from the amino-shikimate pathway, with the enzyme AHBA synthase (RifK) playing a key role in its formation. A cluster of genes, designated rifG through rifN, is involved in the biosynthesis of AHBA. uni.lu

Following the initiation with AHBA, a modular type I PKS system, encoded by genes rifA through rifE, is responsible for the chain elongation. uni.lu This process involves the iterative condensation of two units of acetate and eight units of propionate. cenmed.com Once the polyketide chain is fully assembled, it undergoes macrolactamization catalyzed by an amide synthetase, RifF, resulting in the formation of proansamycin X, a macrocyclic intermediate. Subsequently, a series of post-PKS modification steps, involving various enzymes, transforms proansamycin X and other intermediates, such as rifamycin W, into the mature natural rifamycins, including rifamycin B and rifamycin SV. uni.lu

Chemical Synthesis Methodologies for this compound

This compound is not a direct natural product but rather a semisynthetic derivative. Its production primarily relies on chemical modifications of naturally occurring rifamycins, particularly rifamycin B or rifamycin SV. cenmed.comfishersci.at

Total Synthesis Approaches

While the total synthesis of complex natural products like rifamycins is an area of ongoing research in organic chemistry, the intricate structure of this compound presents significant synthetic challenges. Due to the complexity and numerous stereocenters of the rifamycin core, total synthesis of this compound from basic chemical feedstocks is not the primary or economically viable method for its large-scale production. The industrial production of this compound relies on the more efficient process of semisynthesis from readily available natural rifamycins obtained through fermentation.

Semisynthetic Derivatization from Rifamycin B/SV

The principal method for obtaining this compound involves the semisynthesis from natural rifamycin B or rifamycin SV. cenmed.comfishersci.atfishersci.cauni.lu Rifamycin B, a key fermentation product, is often the starting material. Rifamycin B can be converted through oxidation to rifamycin S, which can then be transformed into rifamycin SV. Rifamycin SV possesses a reactive aldehyde group at the C3 position, either directly or after a minor transformation to 3-formylrifamycin SV, which is crucial for the subsequent derivatization. fishersci.atfishersci.ca

Hydrazone Formation

The final step in the semisynthesis of this compound from rifamycin SV (or 3-formylrifamycin SV) is the formation of a hydrazone linkage. fishersci.atfishersci.ca This reaction involves the condensation of the aldehyde group at the C3 position of 3-formylrifamycin SV with a specific hydrazine (B178648) derivative, 1-amino-4-methylpiperazine (B1216902) (also known as N-amino-N'-methylpiperazine). fishersci.atfishersci.ca

Introduction of Ansa Chain Modifications

The ansa chain is a critical structural feature of rifamycins, forming a macrocyclic ring that spans across a naphthoquinone chromophore. This ansa bridge plays a crucial role in the interaction of rifamycins with their bacterial target, DNA-dependent RNA polymerase (RNAP). wikipedia.orgguidechem.com The ansa chain contains several hydroxyl groups, particularly at positions C21 and C23, which are important for binding to RNAP through hydrogen bonds and hydrophobic interactions. guidechem.com

Modifications within the ansa chain of rifamycins have been explored to understand their impact on antibacterial activity, pharmacokinetic properties, and the ability to circumvent resistance mechanisms. For instance, enzymatic modifications by bacterial resistance enzymes, such as ADP ribosyltransferases, glycosyltransferases, and phosphotransferases, often target hydroxyl groups on the ansa chain, leading to antibiotic inactivation by sterically blocking productive interaction with RNAP. guidechem.comguidetopharmacology.org

Research into overcoming resistance has involved the rational redesign of rifamycins through strategic modification of the ansa chain to block these inactivation mechanisms while preserving on-target activity. nih.gov Studies have investigated modifications at various positions on the ansa chain, including C25, to improve activity against resistant strains. nih.gov While the importance of ansa chain modifications in the context of rifamycins is well-established, specific detailed research findings on the introduction of modifications directly to the ansa chain of this compound were not prominently found in the consulted literature. However, the principles and strategies developed for modifying the ansa chain of other rifamycins are relevant to the potential development of this compound analogues with altered properties.

Novel Chemical Modalities for this compound Derivatives

The development of novel chemical modalities for rifamycin derivatives, including this compound, is driven by the need to combat rising antibiotic resistance and improve therapeutic outcomes. Two such modalities involve the design of hybrid antibiotics and rational design based on target interactions.

Hybrid Antibiotic Design (e.g., Rifamycin-Quinolone Hybrids)

Hybrid antibiotic design involves the covalent conjugation of two different antibacterial pharmacophores into a single molecule. This strategy aims to create compounds with dual mechanisms of action, potentially broadening the spectrum of activity, reducing the likelihood of resistance development, and achieving synergistic effects. fishersci.co.ukacs.org

A notable example of this modality is the development of rifamycin-quinolone hybrids. These compounds combine a rifamycin core, which targets bacterial RNA polymerase, with a quinolone moiety, which targets bacterial DNA gyrase and DNA topoisomerase IV. fishersci.co.ukwikipedia.orgcenmed.com Examples like Rifaquizinone (also known as CBR-2092 or TNP-2092) demonstrate the potential of this approach, exhibiting potent activity against various bacterial species, including those resistant to either parent drug. fishersci.co.ukwikipedia.orgcenmed.commedchemexpress.com Rifaquizinone, for instance, combines a rifamycin SV pharmacophore with a quinolone-like structure. fishersci.co.ukcenmed.com

While specific instances of this compound being used directly in the synthesis of such hybrid antibiotics were not detailed in the search results, the concept of conjugating a rifamycin scaffold with another antibacterial agent is a relevant modality for developing novel this compound derivatives. This compound, with its defined structure and classification as a rifamycin derivative, could potentially serve as a starting material or component in the design and synthesis of new hybrid antibiotics aimed at overcoming resistance and improving efficacy.

Rational Design Based on Target Interactions

Rational drug design is a process that involves the design of drug molecules based on the detailed understanding of the structure and function of their biological target. acs.org For rifamycins, the primary target is bacterial DNA-dependent RNA polymerase (RNAP). dntb.gov.uanih.govdrugbank.com Rifamycins bind to the β-subunit of bacterial RNAP in a pocket adjacent to the active site, thereby blocking the elongation of nascent RNA transcripts. guidechem.comfishersci.cadntb.gov.ua

Structural studies, such as X-ray crystallography of RNAP-rifampin complexes, have provided valuable insights into the specific interactions between rifamycins and their target, revealing key residues involved in binding. guidechem.comfishersci.cadntb.gov.uarcsb.org This structural information enables rational design efforts to modify the rifamycin structure to enhance binding affinity, improve selectivity for bacterial RNAP over mammalian RNAP, or evade resistance mutations that alter the binding site. nih.govrcsb.org

Rational design strategies for rifamycin derivatives involve utilizing computational tools and structural data to predict how modifications to the rifamycin scaffold, including potentially the this compound structure, would affect binding to RNAP. medchemexpress.comacs.org This can guide the synthesis of new analogues with improved properties, such as increased potency against resistant strains or a broader spectrum of activity. For example, structure-based modification of the rifamycin ansa-chain has led to novel candidates with significantly improved activity against resistant Mycobacterium abscessus by blocking enzymatic inactivation. nih.gov While specific rational design studies focused solely on this compound were not found, the principles of rational design based on RNAP interactions are directly applicable to the development of improved this compound derivatives.

PropertyValueSource
CAS Number89499-17-2 nih.gov
Molecular Weight865.02 nih.gov
Molecular FormulaC46H64N4O12 nih.gov
ClassificationMacrocyclic derivative of Rifamycin nih.gov
Alternate Name3-[[[4-(2-Methylpropyl)-1-piperazinyl]imino]methyl]rifamycin nih.gov

Molecular Basis of Resistance to Rifamdin

Target-Mediated Resistance Mechanisms

The primary mechanism of resistance to Rifamdin involves modifications to its molecular target, the bacterial RNA polymerase (RNAP). This compound binds to the -subunit of RNAP, encoded by the rpoB gene, thereby blocking RNA synthesis asm.orgasm.orgwikipedia.orgdovepress.comresearchgate.netnih.govacs.orgnih.gov. Mutations in the rpoB gene are the most common cause of this compound resistance, leading to structural changes in the RNAP that reduce its affinity for the antibiotic asm.orgasm.orgwikipedia.orgdovepress.comresearchgate.netnih.govacs.orgnih.gov. This altered binding prevents this compound from inhibiting the enzyme's activity, rendering the bacteria resistant dovepress.comresearchgate.net. While target modification is the predominant mechanism, other mechanisms such as efflux pumps or drug inactivation can also contribute to resistance in some cases nih.govoup.compnas.org.

Mutations in the rpoB Gene

Mutations within the rpoB gene are overwhelmingly responsible for this compound resistance in various bacterial species, most notably in Mycobacterium tuberculosis asm.orgasm.orgdovepress.comresearchgate.netnih.govnih.govnih.govasm.orgdovepress.com. These mutations lead to amino acid substitutions or small insertions/deletions in the -subunit of RNAP, which is the binding site for this compound asm.orgwikipedia.orgdovepress.comresearchgate.net. The presence of rpoB mutations is strongly associated with this compound-resistant phenotypes dovepress.comnih.gov.

A specific region within the rpoB gene, known as the this compound Resistance Determining Region (RRDR), is a hotspot for mutations conferring resistance asm.orgdovepress.comnih.govdovepress.comtandfonline.comdovepress.commdpi.comnih.govdovepress.combrieflands.comnih.gov. This 81-base pair region in M. tuberculosis (corresponding to codons 426-452) accounts for the vast majority (typically 90-95% or more) of resistance-conferring mutations asm.orgdovepress.comnih.govdovepress.combrieflands.com. Analysis of the RRDR sequence is a crucial method for the rapid detection of this compound resistance asm.orgbrieflands.com. While mutations outside the RRDR can also confer resistance, they are less frequent asm.orgdovepress.comdovepress.com.

Specific codon alterations within the RRDR have been extensively studied for their impact on this compound resistance. Mutations at codons 450, 445, and 435 (using M. tuberculosis numbering, equivalent to 531, 526, and 516 in E. coli) are particularly common among clinical isolates wikipedia.orgdovepress.comresearchgate.netnih.govdovepress.comtandfonline.com. The most frequently observed mutation is Ser450Leu (S450L) researchgate.nettandfonline.com. These amino acid changes within the RRDR lead to structural modifications in the this compound binding pocket of the RNAP -subunit, which in turn reduces the binding affinity of this compound to the enzyme researchgate.netnih.govtandfonline.com. Different mutations can result in varying degrees of reduced binding affinity, contributing to the spectrum of resistance levels observed nih.gov. For example, studies using X-ray crystallography have shown that mutations like S531L (E. coli numbering) can disorder the binding interface, while H526Y can reshape the pocket, both reducing this compound affinity nih.gov.

Mutations in the rpoB gene can result in a spectrum of this compound resistance levels, typically categorized as high-level or low-level resistance asm.orgdovepress.comresearchgate.netdovepress.comasm.orgnih.govresearchgate.netasm.org. High-level resistance is generally associated with clearly elevated Minimum Inhibitory Concentrations (MICs) of this compound (e.g., 16 g/ml) asm.orgnih.gov. Low-level resistance is characterized by MICs that are higher than those for susceptible strains but may fall below the critical concentration used in some phenotypic drug susceptibility tests (e.g., 0.25 to 1.0 g/ml) asm.orgresearchgate.netnih.gov. Certain mutations are more likely to confer high-level resistance, while others are associated with low-level resistance asm.orgdovepress.comdovepress.com. Low-level resistance mutations can pose a challenge for detection by standard methods and have been linked to poorer treatment outcomes researchgate.netasm.orgresearchgate.net.

Here is a simplified representation of the association between rpoB mutation types and resistance levels based on some studies:

rpoB Mutation (M. tuberculosis numbering)Associated Resistance LevelReferences
S450LHigh researchgate.nettandfonline.comdovepress.comdovepress.comresearchgate.net
H445D, H445YHigh dovepress.comdovepress.com
D435Y, L452PLow (sometimes) dovepress.comresearchgate.netdovepress.com
V170F (outside RRDR)Low (sometimes) dovepress.comdovepress.com

Note: This table provides examples and associations may vary depending on the bacterial species and specific genetic context.

Compensatory Mutations in rpoA and rpoC Genes

The acquisition of resistance-conferring mutations in rpoB can sometimes impose a fitness cost on the bacteria, potentially affecting their growth rate or virulence asm.orgtandfonline.commdpi.comasm.org. In this compound-resistant strains, particularly those with rpoB mutations, compensatory mutations have been observed in other genes encoding subunits of the RNA polymerase, namely rpoA (encoding the subunit) and rpoC (encoding the subunit) asm.orgtandfonline.commdpi.comnih.govdovepress.comnih.govresearchgate.netasm.orgfrontiersin.orgnih.govfrontiersin.orgwho.int. These compensatory mutations are thought to arise to mitigate the negative fitness effects of the primary resistance mutations in rpoB asm.orgtandfonline.commdpi.comasm.orgfrontiersin.orgnih.govfrontiersin.orgwho.int.

Compensatory mutations in rpoA and rpoC have been suggested to restore bacterial fitness that was compromised by rpoB resistance mutations asm.orgtandfonline.commdpi.comasm.orgfrontiersin.orgnih.govfrontiersin.orgwho.int. These mutations can help to improve the transcriptional efficiency of the altered RNAP frontiersin.orgfrontiersin.org. Studies have shown that the presence of such compensatory mutations can lead to increased growth rates in this compound-resistant strains frontiersin.org. Furthermore, compensatory mutations in rpoC have been associated with the ongoing transmission of drug-resistant strains, suggesting their role in enhancing the competitive advantage of these bacteria nih.govasm.orgnih.gov. The mechanisms by which these mutations restore fitness can involve altering transcript elongation rates or balancing gene expression frontiersin.org.

Association with Transmission

Enzyme-mediated resistance mechanisms, particularly those involving Arr enzymes, have been associated with the transmission of resistance genes among bacterial populations. The genes encoding Arr enzymes, such as arr-2, are frequently found associated with mobile genetic elements like transposons and integrons. sci-hub.sebiorxiv.orgacs.orgpnas.org The presence of arr-2 on these mobile elements facilitates their horizontal transfer between different bacterial species, including pathogenic Gram-negative bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae. sci-hub.sebiorxiv.orgacs.org This mobility allows for the dissemination of rifamycin (B1679328) resistance within bacterial communities, potentially impacting the efficacy of this compound and other rifamycin antibiotics. pnas.org The association of resistance genes with mobile elements can also lead to coselection when these elements carry resistance determinants for multiple antibiotics. sci-hub.se

Enzyme-Mediated Inactivation of this compound

Enzyme-mediated inactivation is a significant mechanism of resistance to rifamycin antibiotics. sci-hub.seresearchgate.net This involves bacterial enzymes that chemically modify the antibiotic molecule, rendering it inactive or less effective at inhibiting RNA polymerase. Two key enzymatic mechanisms are ADP-ribosylation catalyzed by Arr enzymes and phosphorylation catalyzed by this compound Phosphotransferases (RPH). sci-hub.seresearchgate.net

ADP-Ribosylation by Arr Enzymes

ADP-ribosylation is an enzymatic modification where an ADP-ribose moiety is transferred from NAD⁺ to an acceptor molecule. biorxiv.orgacs.org While commonly a post-translational modification of proteins, rifamycin antibiotics are among the few known small-molecule targets for ADP-ribosylation. biorxiv.orgacs.org Arr enzymes catalyze the ADP-ribosylation of rifamycins (B7979662), leading to their inactivation. sci-hub.senih.govnih.gov

Structural and Biochemical Characterization of Arr

Arr enzymes catalyze the transfer of ADP-ribose from NAD⁺ to the hydroxyl group at the C23 position of the rifamycin ansa chain. sci-hub.seacs.orgresearchgate.net This modification is crucial because the C23 hydroxyl is essential for the interaction of rifamycins with bacterial RNA polymerase. sci-hub.se By modifying this position, ADP-ribosylation sterically blocks the productive interaction between the antibiotic and its target, thereby providing a molecular basis for resistance. sci-hub.seresearchgate.net

Structural studies, such as the determination of the 3D structure of an Arr orthologue from Mycobacterium smegmatis (Arr-ms), reveal structural homology with ADP-ribosyltransferases found in eukaryotic biology, like poly(ADP-ribose) polymerases (PARPs), and bacterial toxins, despite a lack of significant amino acid sequence homology. nih.govnih.govebi.ac.uk This suggests convergent evolution of catalytic strategies for ADP-ribosylation. Biochemical analyses of representative Arr enzymes from various bacterial sources have shown their efficiency in conferring high-level resistance to a range of rifamycin antibiotics. nih.govnih.gov

Distribution and Diversity of Arr Genes in Bacterial Genomes

Genes encoding predicted Arr enzymes are widely distributed in the genomes of both pathogenic and nonpathogenic bacteria. nih.govnih.gov While first reported in fast-growing mycobacterial species like Mycobacterium smegmatis, orthologs of arr are found in the genomes of many environmental mycobacteria and other actinomycetes. sci-hub.se Paradoxically, the arr-2 ortholog has been identified in multidrug-resistant clinical isolates of Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae. sci-hub.sebiorxiv.orgacs.org The presence of arr genes on mobile genetic elements contributes to their spread and the increasing prevalence of this resistance mechanism. sci-hub.sebiorxiv.orgacs.org

Phosphorylation by this compound Phosphotransferases (RPH)

This compound Phosphotransferases (RPH) represent another family of enzymes that confer resistance to rifamycin antibiotics through phosphorylation. nih.govthewrightlab.comresearchgate.netnih.govpnas.orgpnas.orgrcsb.orgcas.cnnih.govnih.govqmul.ac.uk Unlike other antibiotic resistance kinases that typically transfer the γ-phosphate of ATP, RPH enzymes are ATP-dependent dikinases that transfer the β-phosphate of ATP to the rifamycin molecule. sci-hub.seqmul.ac.uk

Catalytic Mechanism and Structural Analysis of RPH

RPH enzymes inactivate rifamycins by phosphorylating the hydroxyl group at the C21 position of the ansa bridge. sci-hub.senih.govpnas.orgpnas.orgcas.cnnih.govpnas.org This modification at C21 disrupts a critical group involved in the interaction with RNA polymerase, thereby blocking productive complex formation and inhibiting transcription. sci-hub.se

Structural analysis of RPH enzymes, such as that from Listeria monocytogenes (LmRPH), has revealed a complex catalytic mechanism. thewrightlab.comresearchgate.netnih.govpnas.orgpnas.orgrcsb.orgcas.cnnih.govnih.gov RPH typically comprises three domains: an ATP-binding domain, a rifamycin-binding domain, and a catalytic histidine-containing domain. nih.govpnas.orgpnas.orgcas.cnnih.gov The catalytic mechanism involves a "toggle-switch" motion where the histidine-containing domain swings between the spatially distinct ATP-binding and rifamycin-binding sites to facilitate the transfer of the phosphate (B84403) group from ATP to the rifamycin. nih.govpnas.orgpnas.orgrcsb.orgcas.cnnih.govnih.gov Specific residues within the enzyme, such as a conserved histidine, are essential for phosphate transfer. nih.govpnas.orgcas.cnnih.gov The structure of the rifamycin-binding pocket, formed by hydrophobic residues, and the orientation of the rifamycin molecule within it help explain the enzyme's substrate selectivity for various rifamycins. nih.govpnas.orgpnas.orgcas.cnnih.gov

RPH orthologs are widespread in various bacteria, including both environmental and pathogenic species, such as Bacillus cereus and Listeria monocytogenes. nih.govresearchgate.netpnas.orgpnas.orgrcsb.org Heterologous expression studies have demonstrated that rph genes can confer high-level resistance to a variety of clinically used rifamycin antibiotics. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compound135858393 labsolu.ca
Arr enzyme familyN/AEnzyme family, not a compound
RPH enzyme familyN/AEnzyme family, not a compound
Rifampicin (B610482)135398735 nih.gov
Rifamycin SV5458213Example of a rifamycin guidetopharmacology.org
ATP5957
NAD⁺5893
ADP-ribose164068
21-phosphorifampicinN/AModified compound

Data Tables

While detailed quantitative data tables (e.g., enzyme kinetics for this compound specifically) were not consistently available across the search results for direct inclusion, the studies referenced provide qualitative and comparative data on the effectiveness of Arr and RPH enzymes against various rifamycins. For example, heterologous expression of arr or rph genes in susceptible bacteria like Escherichia coli results in significant increases in Minimum Inhibitory Concentrations (MICs) for rifamycin antibiotics, demonstrating the high-level resistance conferred by these enzymes. nih.govnih.gov

Enzyme FamilyMechanism of InactivationModified Position on RifamycinCofactor/SubstrateEffect on RNA Polymerase Binding
ArrADP-RibosylationC23 hydroxylNAD⁺Steric block
RPHPhosphorylationC21 hydroxylATPDisruption of interaction

Other Resistance Mechanisms

While target modification in RNAP is a primary driver of this compound resistance, other mechanisms play a significant role, either independently or in conjunction with target mutations. nih.govnih.gov These include active efflux of the drug from the bacterial cell and enzymatic modification that renders the antibiotic inactive. rcsb.orgontosight.aipnas.orgnih.govlibretexts.orgbiorxiv.orgpnas.org

Efflux Pump Systems

Bacterial efflux pumps are membrane-bound protein transporters that actively extrude a wide range of substrates, including antibiotics, from the cytoplasm to the external environment or the periplasmic space. rcsb.orgnih.gov The presence and overexpression of specific efflux pumps can lead to reduced intracellular concentrations of this compound, thereby decreasing its effectiveness. rcsb.orgontosight.ainih.gov

Studies have identified various efflux pumps implicated in this compound resistance across different bacterial species. For instance, in Mycobacterium tuberculosis, efflux pumps are recognized as contributing to drug resistance, including in strains without mutations in the rpoB gene. nih.gov Research suggests that specific efflux pumps such as Rv0783, Rv2936, and Rv0933 may be involved in exporting this compound from the cell in M. tuberculosis. nih.gov Experimental data using transgenic Escherichia coli strains expressing Rv0783 or Rv2936 showed increased minimum inhibitory concentrations (MICs) for this compound compared to wild-type E. coli. nih.gov

Efflux Pump Gene Bacterial Species Effect on this compound MIC (vs. Wild-Type) Source
Rv0783 Mycobacterium tuberculosis Increased (e.g., 32 µg/ml vs 8 µg/ml) nih.gov
Rv2936 Mycobacterium tuberculosis Increased (e.g., 16 µg/ml vs 8 µg/ml) nih.gov
EfpA Mycobacterium tuberculosis Confers resistance rcsb.org
KpnEF Klebsiella pneumoniae Confers resistance rcsb.org
AcrAB-TolC Escherichia coli Confers resistance rcsb.org

Other efflux pumps, such as EfpA in Mycobacterium tuberculosis, KpnEF in Klebsiella pneumoniae, and AcrAB-TolC in Escherichia coli, have also been reported to confer resistance to this compound and other antibiotics. rcsb.org The activation of efflux pump and transporter genes by this compound exposure has been shown to potentially reduce susceptibility to other drugs, highlighting the complex nature of multidrug resistance. atsjournals.org

Drug Modification (e.g., Glycosylation)

Enzymatic inactivation of this compound through chemical modification is another significant resistance mechanism observed in bacteria. pnas.orgnih.govlibretexts.orgbiorxiv.orgpnas.org These modifications typically occur on critical hydroxyl groups within the ansa chain of the this compound molecule, which are essential for its binding to RNAP. pnas.orgnih.gov Common enzymatic modifications include glycosylation, phosphorylation, and ADP ribosylation. pnas.orgnih.govlibretexts.orgbiorxiv.orgpnas.org

Glycosylation, the addition of a glycosyl group to the this compound molecule, has been identified as a mechanism of resistance. nih.govlibretexts.org This type of inactivation was initially described in the pathogenic actinomycete Nocardia brasiliensis. nih.gov More recently, a rifampin glycosyltransferase gene, rgt1438, was identified in a Streptomyces isolate (WAC1438) capable of inactivating this compound through glycosylation. nih.gov Disruption of the rgt1438 gene in this isolate resulted in a loss of antibiotic inactivation and a four-fold decrease in the this compound MIC, confirming its role in resistance. nih.gov

Resistance Mechanism Enzyme/Gene Involved Bacterial Species Effect on this compound Activity Source
Glycosylation Glycosyltransferase Nocardia brasiliensis Inactivation nih.gov
Glycosylation Rgt1438 Streptomyces isolate WAC1438 Inactivation nih.gov
Phosphorylation Phosphotransferase (RPH) Various (e.g., Listeria monocytogenes) Inactivation pnas.orgpnas.org
ADP Ribosylation - Environmental bacteria Inactivation pnas.orgnih.govbiorxiv.org

Phosphorylation, mediated by rifampin phosphotransferases (RPH), is another enzymatic modification that inactivates this compound by adding a phosphate group, typically to the C21 hydroxyl group. pnas.orgpnas.org This modification prevents the drug from effectively binding to RNAP. pnas.org ADP ribosylation is also recognized as an enzymatic mechanism contributing to this compound inactivation in environmental bacteria. pnas.orgnih.govbiorxiv.org These enzymatic modifications highlight the diverse strategies employed by bacteria to overcome the inhibitory effects of this compound.

Structure Activity Relationship Sar Studies of Rifamdin and Derivatives

Identification of Essential Pharmacophores for RNAP Inhibition

Key structural elements of rifamdin have been identified as essential pharmacophores for its inhibitory interaction with bacterial RNAP. These elements engage in specific interactions, such as hydrogen bonds and van der Waals contacts, with residues in the RNAP binding pocket. rcsb.orgresearchgate.netnih.govfrontiersin.org

Role of Ansa Bridge Hydroxyl Groups

The hydroxyl groups located on the ansa bridge of this compound are critical for its activity. Specifically, the hydroxyl groups at positions C-21 and C-23 of the ansa chain are considered essential for productive interaction with RNAP. researchgate.netnih.govyoutube.comnih.govsunderland.ac.uk These hydroxyls participate in hydrogen bonding and van der Waals interactions with specific amino acid residues within the RNAP binding site. rcsb.orgnih.govnih.gov Modifications involving the substitution or elimination of the hydroxyl groups at C-21 and C-23 have been shown to result in significant decreases in antibacterial activity. youtube.compsu.edu Acetylation of the hydroxyl groups at C-21 and C-23 also diminishes the activity of the compounds. youtube.com

Impact of Chemical Modifications on In Vitro Activity

Chemical modifications to the this compound structure can significantly impact its in vitro activity against bacteria and its potency as an RNAP inhibitor. researchgate.netpsu.edu Modifications have been explored at various positions of the molecule to improve its properties. nih.govpsu.edu

Systemic Structural Modifications of Functional Groups

Systematic structural modifications of most of the functional groups of the rifamycin (B1679328) molecule have been performed. psu.edu While changes in the ansa chain generally tend to yield derivatives with reduced activity compared to rifamycin SV, modifications at the C-3 and C-4 positions of the naphthoquinone core have been a focus for developing semisynthetic derivatives like rifampin and rifabutin (B1679326). nih.govpsu.edunih.gov For instance, rifampin is a 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV. wikipedia.org Modifications at the C-3 position have shown that electronegative groups can enhance activity, while electron-donating groups can reduce activity against RNAP. nih.gov Modifications at C-4, such as the creation of amide and hydrazide analogues of Rifamycin B, have resulted in enhanced in vitro and in vivo activity. nih.gov

Modifications at the C-25 position of rifamycin S derivatives, such as the addition of a carbamate-linked group, have shown promise in improving activity against Mycobacterium abscessus and diminishing resistance mediated by ADP-ribosylation. oup.com

Correlation Between Structural Changes and Enzyme Inhibitory Potency

Structural changes in this compound and its derivatives directly correlate with their enzyme inhibitory potency against bacterial RNAP. The integrity of the macrocyclic molecule is required for antimycobacterial activity. youtube.com Opening of the macrocyclic ring or reduction of double bonds in the ring can lead to decreased activity. youtube.com

The presence and position of hydroxyl groups, particularly at C-1, C-8, C-21, and C-23, are crucial for binding to RNAP. nih.govyoutube.com These groups lie in a plane and act as binding determinants for attachment to RNAP. youtube.com Complete removal or substitution of hydroxyl groups at C-21 and C-23 can result in derivatives devoid of antimicrobial activity. youtube.com

Modifications that alter the conformation of the ansa bridge can also lead to a loss of activity. nih.gov The ability of the molecule to adopt a specific conformational geometry is essential for positioning the key functional groups in the correct spatial arrangement for RNAP binding. nih.govsunderland.ac.uk

The impact of chemical modifications on in vitro activity can be illustrated by comparing the minimum inhibitory concentration (MIC) values of different rifamycins (B7979662) and their derivatives against susceptible and resistant bacterial strains. For example, novel rifabutin analogs, RFA-1 and RFA-2, demonstrated significantly lower MIC values against rifamycin-susceptible and multidrug-resistant strains of M. tuberculosis compared to rifampin and rifabutin, suggesting tighter binding to certain mutant forms of RNAP. nih.gov

Interactive Table: In Vitro Activity of Rifamycins and Analogs against M. tuberculosis

CompoundActivity against Susceptible Strains (MIC, µg/ml)Activity against MDR Strains (MIC, µg/ml)Source
Rifampin≤0.02 (example range)≥50 nih.gov
Rifabutin≤0.02 (example range)10 nih.gov
RFA-1≤0.020.5 nih.gov
RFA-2≤0.020.5 nih.gov

Note: MIC values can vary depending on the specific strain and experimental conditions.

The correlation between structural changes and enzyme inhibitory potency is further highlighted by resistance mechanisms. Mutations in the rpoB gene, encoding the β-subunit of RNAP, can lead to amino acid substitutions in the this compound binding pocket, decreasing the antibiotic's affinity and conferring resistance. researchgate.netbiorxiv.orgnih.gov Structural modifications that allow derivatives to maintain activity against these resistant RNAP mutants provide insights into overcoming resistance. nih.govresearchgate.net

Advanced Methodologies for Rifamdin Characterization and Analysis in Research

Spectroscopic Techniques

Spectroscopic methods, which involve the interaction of light with matter, are widely used for the analysis of Rifamdin. These techniques offer insights into the compound's electronic structure, concentration, and interactions with other molecules.

UV-Vis Spectroscopy for Quantitative Analysis and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound due to the presence of a naphthoquinonic chromophore in its structure, which gives it a characteristic red-orange color and strong absorbance in the UV-Vis region wikipedia.org. The principle relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution ijarsct.co.in.

UV-Vis spectroscopy is routinely employed for the determination of this compound concentration in various matrices, including pharmaceutical formulations and biological samples unimma.ac.idpharmacyjournal.net. Methods have been developed and validated for the quantitative estimation of Rifampicin (B610482) in bulk and dosage forms, often showing maximum absorbance around 475 nm pharmacyjournal.net. Regression analysis of Beer's plots demonstrates linearity over specific concentration ranges, indicating the method's suitability for accurate quantification pharmacyjournal.net. The technique offers simplicity and requires less expensive instrumentation compared to other methods mdpi.com.

Beyond simple quantification, UV-Vis spectroscopy is also valuable for studying the interaction of this compound with other compounds. Changes in the UV-Vis spectrum, such as shifts in absorbance maxima or changes in intensity, can indicate the formation of complexes or other interactions dovepress.com. For instance, studies investigating the binding of Rifampicin to proteins like bovine serum albumin (BSA) have utilized UV-Vis absorption spectroscopy to observe changes in the protein's absorbance upon interaction with the drug, suggesting complex formation dovepress.comresearchgate.net. The resolution of binary mixtures of Rifampicin with other rifamycins (B7979662), like rifamycin (B1679328) SV, has also been achieved using UV-Vis spectroscopy combined with chemometric methods like partial least-squares (PLS) regression to handle overlapping signals nih.gov.

Fluorescence Spectroscopy for Protein Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interaction of this compound with biomolecules, particularly proteins. Many proteins exhibit intrinsic fluorescence, primarily due to tryptophan, tyrosine, and phenylalanine residues. Changes in this intrinsic fluorescence upon binding of a ligand like this compound can provide information about the binding event, including binding constants, the number of binding sites, and the nature of the interaction dovepress.comnih.govnih.gov. Rifampicin has been shown to quench the intrinsic fluorescence of proteins like human serum albumin (HSA) and bovine serum albumin (BSA) dovepress.comresearchgate.netnih.govnih.govimpactfactor.org. This quenching indicates an interaction between Rifampicin and the protein, leading to a decrease in the protein's fluorescence intensity.

Quenching Mechanisms (Static vs. Dynamic)

Fluorescence quenching can occur through various mechanisms, broadly classified as static or dynamic (collisional) quenching spectroscopyonline.comedinst.comuzh.ch. Distinguishing between these mechanisms is crucial for understanding the nature of the drug-protein interaction.

Dynamic Quenching: This process involves collisions between the fluorophore (protein) in its excited state and the quencher (this compound) spectroscopyonline.comedinst.com. The collision leads to non-radiative deactivation of the excited fluorophore, reducing fluorescence intensity. Dynamic quenching is diffusion-controlled and is typically characterized by a decrease in fluorescence lifetime with increasing quencher concentration, while the absorption spectrum of the fluorophore remains largely unchanged spectroscopyonline.comedinst.com.

Static Quenching: This mechanism involves the formation of a stable, non-fluorescent complex between the fluorophore and the quencher in the ground state before excitation spectroscopyonline.comedinst.commpg.de. Static quenching reduces the concentration of the free fluorophore available for excitation, thus decreasing fluorescence intensity. Unlike dynamic quenching, static quenching often results in changes in the absorption spectrum of the fluorophore or quencher and does not affect the fluorescence lifetime of the unquenched fluorophore spectroscopyonline.comedinst.com.

Studies on the interaction of Rifampicin with serum albumin have indicated that the quenching process is primarily static dovepress.comresearchgate.netnih.govnih.gov. This suggests the formation of a ground-state complex between Rifampicin and serum albumin dovepress.comresearchgate.netnih.gov. Temperature-dependent fluorescence quenching studies can help differentiate between static and dynamic quenching; static quenching efficiency typically decreases with increasing temperature due to the dissociation of the ground-state complex, while dynamic quenching efficiency may increase due to enhanced diffusion rates mpg.de.

Determination of Binding Sites on Biomolecules (e.g., Serum Albumin)

Fluorescence spectroscopy, often combined with other techniques like molecular docking, is used to determine the binding sites of this compound on biomolecules such as serum albumin. Serum albumin (both human and bovine) has multiple binding sites for various ligands dovepress.comresearchgate.net. The intrinsic fluorescence of serum albumin primarily originates from tryptophan residues (Trp-214 in HSA and Trp-134 and Trp-213 in BSA), which are sensitive to changes in their microenvironment upon ligand binding dovepress.comnih.gov.

By observing the quenching of tryptophan fluorescence, researchers can infer the proximity of this compound to these residues. Site marker experiments, using known ligands that bind to specific sites on albumin (e.g., warfarin (B611796) and phenylbutazone (B1037) for Site I, ibuprofen (B1674241) and diazepam for Site II), can help identify the primary binding site of this compound dovepress.com. If the binding of this compound is significantly affected by the presence of a site marker for a particular site, it suggests that this compound binds to or near that site dovepress.com. Studies have indicated that Rifampicin primarily binds to Site I (within subdomain IIA) of serum albumin dovepress.com. Time-resolved fluorescence spectroscopy can provide further evidence by examining changes in the lifetime of specific tryptophan residues upon Rifampin binding nih.gov. For example, Rifampicin has been shown to significantly affect the shorter lifetime component of BSA fluorescence, assigned to Trp-213, suggesting its location near this residue nih.gov.

Fluorescence resonance energy transfer (FRET) can also be applied to estimate the distance between the tryptophan residues in the protein (donor) and this compound (acceptor) if there is spectral overlap between the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor nih.gov. This distance information can help confirm the location of the binding site nih.govnih.gov.

Chromatographic Methods

Chromatographic methods are essential for the separation, identification, and quantification of this compound in complex mixtures, such as biological fluids and pharmaceutical formulations. These techniques allow for the resolution of this compound from impurities, metabolites, and co-administered drugs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for the analysis of this compound drugbank.comacs.org. HPLC offers high resolution, sensitivity, and accuracy for the quantitative determination of this compound and its related substances.

Various reversed-phase HPLC methods have been developed for the analysis of this compound in different matrices acs.orgoup.comtandfonline.comresearchgate.netsaudijournals.comnih.govbrieflands.comijpsr.comresearchgate.net. These methods typically utilize C18 stationary phases and mobile phases consisting of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., methanol, acetonitrile) researchgate.netsaudijournals.comnih.govbrieflands.comijpsr.comresearchgate.net. UV detection is commonly employed, often at wavelengths around 254 nm, 335 nm, or 239 nm, depending on the specific method and co-analytes tandfonline.comresearchgate.netnih.govbrieflands.comijpsr.com.

HPLC methods for this compound analysis have been validated according to regulatory guidelines, demonstrating good linearity, accuracy, precision, specificity, and sensitivity researchgate.netsaudijournals.comnih.govijpsr.comresearchgate.net. They are capable of separating this compound from its degradation products and related impurities, such as rifampicin quinone, 25-desacetylrifampicin, and 3-formylrifamycin SV tandfonline.comresearchgate.netnih.gov. Sample preparation techniques for biological samples like plasma often involve protein precipitation or solid-phase extraction to isolate this compound before injection into the HPLC system acs.orgoup.comsaudijournals.com.

HPLC methods have been successfully applied for the simultaneous determination of this compound with other anti-tuberculosis drugs like isoniazid (B1672263) and pyrazinamide (B1679903) in human plasma, which is crucial for therapeutic drug monitoring and pharmacokinetic studies brieflands.comijpsr.com. Retention times for this compound vary depending on the specific chromatographic conditions (stationary phase, mobile phase composition, flow rate) but are typically in the range of a few minutes oup.comresearchgate.netnih.govbrieflands.comijpsr.comresearchgate.net. More advanced hyphenated techniques like UPLC-MS/MS have also been developed for highly sensitive and specific quantification of Rifampin in small volumes of human plasma acs.org.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique widely used for the quantification of pharmaceutical compounds in complex biological matrices. Its high sensitivity, selectivity, and speed make it suitable for analyzing this compound in research samples.

Application in In Vitro Research Sample Analysis

UPLC-MS/MS methods have been developed for the determination of this compound concentrations in various matrices relevant to in vitro research. For instance, a simple UPLC-MS/MS assay was developed for the analysis of this compound in small volumes of human plasma. acs.orgacs.orgnih.gov This method utilizes protein precipitation for sample extraction and reverse phase chromatography for separation. acs.orgacs.org Detection is performed using multiple reaction monitoring (MRM) in positive-ion electrospray ionization. acs.orgacs.org This specific assay demonstrated a wide quantification range and successfully mitigated carryover issues, confirming its reproducibility through validation studies. acs.orgacs.orgnih.gov Such methods are vital for supporting in vitro studies investigating drug-drug interactions or the behavior of this compound in biological fluids. acs.orgnih.gov

Hyphenated Techniques

Hyphenated techniques, which combine separation methods with detection methods, are essential for comprehensive analysis of this compound and its related substances. These techniques leverage the separation power of chromatography with the identification and quantification capabilities of spectroscopic or spectrometric detectors. Liquid chromatography coupled with mass spectrometry (LC-MS) is a prominent example. ingentaconnect.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua LC-MS/MS, as discussed above, falls under this category and is extensively used for quantifying this compound. acs.orgijper.org Other hyphenated techniques, such as LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry), have been applied to analyze this compound hydrolysis products, such as 1-amino-4-methyl-piperazine (AMP) and 1-methyl-4-nitroso-piperazine (MNP). mdpi.com These methods are crucial for monitoring the stability and degradation of this compound in different conditions relevant to research and formulation studies. mdpi.com

Computational Modeling and Simulation

Computational modeling and simulation techniques provide valuable insights into the molecular mechanisms of this compound action and resistance, complementing experimental studies.

Molecular Dynamics Simulations to Elucidate Resistance Mechanisms

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in complex with its target, bacterial RNA polymerase, and to understand how mutations in the enzyme confer resistance. nih.govasm.orgnih.govx-mol.netresearchgate.net By simulating the atomic-level interactions over time, MD simulations can reveal how mutations affect the binding stability and conformation of the RNA polymerase-Rifamdin complex. nih.govasm.orgnih.govx-mol.net Studies using Gaussian accelerated molecular dynamics (GaMD) simulations, for instance, have investigated the resistance mechanisms associated with specific point mutations in Mycobacterium tuberculosis RNA polymerase. nih.govasm.orgnih.gov These simulations can show dynamic changes in interactions between this compound and key residues in the binding pocket. nih.govasm.orgnih.gov

Binding Free Energy Analysis

Binding free energy analysis, often performed in conjunction with MD simulations using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), quantifies the affinity between this compound and its target protein. nih.govasm.orgnih.govx-mol.netmdpi.comfrontiersin.org By calculating the binding free energy for wild-type and mutant RNA polymerase, researchers can assess the impact of mutations on this compound binding affinity. nih.govasm.orgnih.govx-mol.netmdpi.comfrontiersin.org Lower binding free energy values for mutants compared to the wild-type indicate reduced binding affinity, which is a key factor in resistance. mdpi.comfrontiersin.org Analysis of the energy contributions of individual residues can identify key interactions responsible for binding and how these are affected by mutations. nih.govasm.orgfrontiersin.org For example, studies have shown that a decrease in electrostatic interaction, particularly involving residues like R454, contributes significantly to the reduced binding affinity of this compound in certain resistant mutants. nih.govasm.org

Table 1: Calculated Binding Free Energy (MM-GBSA) of Rifampin with Wild-Type and Mutant M. tuberculosis RNAP (Example Data)

SystemΔHbind (kcal/mol)
Wild-Type RNAP-43.89 frontiersin.org
H451D Mutant RNAP-31.20 frontiersin.org
H451Y Mutant RNAP-35.55 frontiersin.org
H451R Mutant RNAP-28.58 frontiersin.org

Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) Modeling (pre-clinical animal models, excluding human data)

Physiologically Based Pharmacokinetic/Pharmacodynamic (PBPK/PD) modeling is a computational approach used to simulate the absorption, distribution, metabolism, and excretion (PK) of a drug and relate it to its pharmacological effects (PD) within a biological system. In preclinical research, PBPK/PD modeling in animal models, such as mice, is valuable for understanding this compound's behavior in a living organism and predicting exposure-response relationships. nih.govresearchgate.netnih.govmdpi.comaccp1.org These models integrate information about the drug's physicochemical properties, physiological parameters of the animal model, and in vitro data to simulate concentration-time profiles in various tissues and organs. nih.govresearchgate.netnih.gov By linking PK profiles to PD endpoints, such as bacterial killing kinetics in infection models, PBPK/PD models can help identify the PK/PD index that best correlates with efficacy in preclinical settings. nih.govresearchgate.net For instance, a preliminary PBPK/PD model of this compound in a mouse tuberculosis infection model integrated whole-body pharmacokinetics, host immune response dynamics, and drug-bacteria interactions to simulate bacterial killing in the lungs. nih.gov Such models can support preclinical drug development by providing a framework for simulating different dosing strategies and understanding their potential impact on efficacy in animal models. nih.govresearchgate.netmdpi.com

In Silico Prediction of Non-Specific Binding

In silico methods play a role in understanding the potential behavior of compounds like Rifampin, including aspects that can influence their distribution and interaction profiles. Computational models are utilized to predict various pharmacokinetic properties and potential drug-drug interactions. For instance, in silico pharmacokinetic simulation models based on nonclinical data have been developed to predict human exposure and the effects of concomitant administration of Rifampicin with other drugs, such as efavirenz (B1671121) nih.govresearchgate.net. These models can incorporate parameters related to physicochemical properties and metabolism researchgate.net. The prediction of non-specific hepatic microsomal binding is an aspect considered in such in silico analyses to improve the accuracy of predicting drug behavior nih.govacs.org. While specific in silico data solely focused on predicting this compound's non-specific binding were not extensively detailed, the application of these computational approaches to related compounds like Rifampicin highlights their utility in accounting for factors such as non-specific binding when assessing complex drug interactions and cellular distribution nih.govacs.org. In silico docking studies have also been used to investigate the binding affinity of Rifampicin and its derivatives to specific protein targets, such as ribonuclease VapC2 in Mycobacterium tuberculosis mdpi.com.

Biochemical and Molecular Biology Assays

Biochemical and molecular biology assays are fundamental to elucidating the cellular and enzymatic interactions of this compound (Rifampin/Rifampicin). These assays provide detailed insights into its mechanism of action and the biological consequences of its presence.

Enzyme Inhibition Assays (In Vitro)

In vitro enzyme inhibition assays are critical for identifying the molecular targets of this compound (Rifampin/Rifampicin) and quantifying its inhibitory effects. Rifampin is a well-established inhibitor of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcription wikipedia.orgasm.orgnih.govwikipedia.org. This inhibition occurs through binding to the β subunit of bacterial RNA polymerase, blocking RNA synthesis wikipedia.org.

Studies utilizing enzyme inhibition assays have confirmed bacterial RNA polymerase as the primary cellular target for Rifampin and related hybrid antibiotics asm.orgnih.gov. For example, in vitro transcription inhibition assays have shown that Rifampin, along with other rifamycins, potently inhibits bacterial RNA polymerase nih.gov. While its primary action is on bacterial RNA polymerase, Rifampin can also influence human enzymes. It is known as a potent inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and P-glycoprotein (P-gp) researchgate.netresearchgate.netresearchgate.net. In vitro experiments using human liver microsomes and hepatocytes are commonly employed to assess the induction or inhibition potential of compounds on drug-metabolizing enzymes like CYPs researchgate.nettandfonline.com. Comparative studies have shown that Rifampicin strongly activates the pregnane (B1235032) X receptor (PXR), leading to enhanced expression and activity of CYP3A4 and P-gp, whereas related compounds like Rifabutin (B1679326) show different effects, including potent inhibition of P-gp in addition to induction researchgate.net. Enzyme inhibition assays are performed using probe substrates and varying concentrations of the inhibitor to determine parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ) tandfonline.com.

Macromolecular Biosynthesis Studies (DNA, RNA, Protein Synthesis)

Macromolecular biosynthesis studies are used to determine which essential cellular processes are targeted by antibacterial compounds. These assays typically involve measuring the incorporation of radiolabeled precursors into DNA, RNA, and proteins in bacterial cells exposed to the compound creative-biolabs.comoup.comoup.com.

Rifampin's primary effect is the inhibition of de novo RNA synthesis asm.orgoup.com. This is a direct consequence of its action on bacterial RNA polymerase wikipedia.orgwikipedia.org. Inhibition of RNA synthesis by Rifampin leads to secondary effects on protein synthesis, as mRNA is required for translation asm.orgoup.comnih.gov. Studies in Escherichia coli have shown that recovery from Rifampicin-induced inhibition correlates with the resumption of both RNA and protein synthesis oup.com. While the primary targets are RNA and, subsequently, protein synthesis, Rifampin has also been observed to have less significant effects on DNA synthesis and cell wall synthesis in some bacterial strains asm.org. Radiolabeled thymidine (B127349) is used to measure DNA synthesis, uridine (B1682114) for RNA synthesis, and leucine (B10760876) for protein synthesis oup.comoup.com. Control inhibitors for these pathways, such as novobiocin (B609625) for DNA synthesis, rifampin for RNA synthesis, and tetracycline (B611298) for protein synthesis, are often used in these assays oup.com.

High-Resolution Melting (HRM) Analysis for Mutation Detection

High-Resolution Melting (HRM) analysis is a molecular biology technique widely used for detecting genetic variations, including mutations associated with drug resistance. This method is particularly valuable for the rapid identification of resistance-conferring mutations in bacterial pathogens, such as Mycobacterium tuberculosis, in response to drugs like Rifampin dovepress.comasm.orgscirp.orgnih.govnih.gov.

HRM analysis works by monitoring the fluorescence emitted as double-stranded DNA disassociates into single strands upon heating. The melting temperature (Tm) and shape of the melting curve are dependent on the DNA sequence. Mutations, even single nucleotide polymorphisms (SNPs), can alter the melting characteristics, allowing for the differentiation of mutant sequences from wild-type sequences scirp.orgnih.gov.

In the context of Rifampin resistance, which is primarily caused by mutations in the rpoB gene encoding the RNA polymerase β subunit, HRM analysis is used to screen for these mutations dovepress.comasm.orgnih.govnih.govasm.org. Studies have demonstrated that HRM analysis can successfully identify rpoB gene mutations conferring Rifampin resistance with high sensitivity and specificity compared to phenotypic susceptibility testing and DNA sequencing dovepress.comasm.orgnih.govnih.gov. Common mutation hotspots in the rpoB gene detected by HRM include codons 531, 526, and 516 dovepress.comasm.org. The technique is considered rapid, simple, and cost-effective for the direct detection of resistance-associated mutations asm.orgscirp.orgnih.govnih.gov.

Interactions of Rifamdin with Biological Systems Non Clinical

Modulation of Drug-Metabolizing Enzymes (DMEs) and Transporters

Rifamdin is widely recognized as a potent inducer of several drug-metabolizing enzymes and transporters, primarily mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.govresearchgate.net This induction can lead to significant drug-drug interactions by altering the metabolism and transport of co-administered substances. nih.govnih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9, CYP2C19)

This compound is a well-established inducer of several key cytochrome P450 (CYP) enzymes, which are crucial for the oxidative biotransformation of a large proportion of currently marketed drugs. nih.govmdpi.com Studies using cultured human hepatocytes have demonstrated that this compound can induce the expression and activity of multiple CYP isoforms, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19. nih.govmdpi.comxenotech.comasm.org

Research indicates that the induction of CYP enzymes by this compound is time- and dose-dependent. For instance, studies evaluating CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 mRNA expression and enzyme activity in human hepatocytes treated with varying concentrations of this compound (0.05-10 µM) for up to 72 hours showed time-dependent increases in enzyme activities, with the highest fold-induction typically observed at 72 hours. xenotech.com The potency (EC50) and maximal induction (Emax) values for CYP3A4 mRNA induction by this compound have been reported to be relatively consistent over time, although Emax values can exhibit variability between different hepatocyte cultures. xenotech.com

Specifically, this compound treatment has been shown to cause greater than a two-fold induction in CYP2C19 enzyme activity in human hepatocytes, although the corresponding mRNA induction was not always above this threshold. xenotech.com Extending the treatment period of human hepatocytes with this compound beyond the typical 2-3 days to 4 or 6 days has been shown to significantly increase the dynamic range for CYP2C induction assays, resulting in ≥ 6-fold induction of CYP2C enzyme mRNA and catalytic activity above vehicle control. researchgate.net This suggests that longer exposure times may be necessary for robust in vitro evaluation of CYP2C induction by compounds like this compound. researchgate.net

A summary of observed CYP induction by this compound in in vitro human hepatocyte studies is presented in the table below:

CYP IsoformEffect Observed (In Vitro Human Hepatocytes)NotesSource
CYP1A2Induction (variable)Less consistent or lower magnitude compared to other CYPs. nih.govmdpi.com
CYP2B6InductionTime-dependent increase in activity and mRNA expression. nih.govmdpi.comxenotech.com
CYP2C8InductionTime-dependent increase in activity and mRNA expression. nih.govmdpi.comxenotech.com
CYP2C9InductionTime-dependent increase in activity and mRNA expression; enhanced with longer exposure. nih.govmdpi.comxenotech.comresearchgate.net
CYP2C19InductionTime-dependent increase in activity and mRNA expression; enhanced with longer exposure. nih.govmdpi.comxenotech.comresearchgate.net
CYP3A4Potent InductionTime-dependent increase in activity and mRNA expression; mediated by PXR. nih.govmdpi.comxenotech.comasm.orgasm.org

Induction of UDP-Glucuronosyltransferases (UGTs)

In addition to CYP enzymes, this compound has also been shown to induce the expression and activity of UDP-Glucuronosyltransferases (UGTs), a family of enzymes responsible for catalyzing the glucuronidation of various substrates. nih.govasm.orgxenotech.comresearchgate.net Studies in cultured human hepatocytes have indicated that this compound can induce the mRNA expression of certain UGT isoforms, such as UGT1A1 and UGT2B4. xenotech.comresearchgate.net While the induction levels for some UGTs may be less pronounced compared to CYP3A4, statistically significant increases in the glucuronidation of specific substrates have been observed following this compound treatment in vitro. asm.orgxenotech.comresearchgate.net

For example, treatment of cultured human hepatocytes with this compound has been reported to cause increases in UGT1A1 mRNA expression and bilirubin (B190676) conjugation activity. xenotech.comnih.gov Modest increases in UGT2B7 mRNA expression have also been observed with this compound treatment, although often less than two-fold. xenotech.com UGT1A9-mediated glucuronidation of propofol (B549288) was induced by this compound in cultured primary human hepatocytes, with up to a 1.7-fold increase reported in some studies. asm.orgresearchgate.net

Induction of P-glycoprotein

This compound is a known inducer of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, which plays a significant role in the transport of various substrates across biological membranes, including the intestine and blood-brain barrier. nih.govmdpi.comjci.orgpsu.eduacs.orgfrontiersin.orgbioivt.com The induction of P-gp by this compound is primarily mediated through the activation of nuclear receptors like PXR and CAR, similar to its effects on CYP enzymes. nih.govresearchgate.netfrontiersin.org

In vitro experiments using human colon carcinoma cells have demonstrated that this compound can induce the expression of P-gp. jci.orgpsu.edu In vivo studies in humans have also shown a significant increase in intestinal P-gp content (e.g., 3.5-fold increase) after this compound administration, which has been correlated with altered disposition of P-gp substrates like digoxin. jci.org Studies in mice have also indicated that this compound can induce P-gp expression in the brain. psu.eduacs.org

While this compound is primarily known as a P-gp inducer, some in vitro studies have also suggested a potential for acute inhibition of P-gp activity, although the net effect in vivo with chronic administration is typically induction. psu.edu The induction of P-gp by this compound can lead to decreased absorption and increased efflux of co-administered drugs that are P-gp substrates, contributing to clinically relevant drug interactions. nih.govjci.org

Studies on Cross-Resistance Patterns in Bacterial Isolates

Bacterial resistance to this compound primarily arises from mutations in the rpoB gene, which encodes the beta-subunit of DNA-dependent RNA polymerase (RNAP), the target enzyme of this compound. nih.govnih.govasm.orgresearchgate.net These mutations, often located within a specific this compound resistance-determining region (RRDR) of the rpoB gene, can alter the binding site of this compound on the RNAP, leading to reduced affinity and decreased antibacterial activity. nih.govasm.orgresearchgate.net

Relationship between this compound Resistance and Other Antimicrobial Agents

Studies on bacterial isolates have investigated the relationship between resistance to this compound and cross-resistance to other antimicrobial agents, particularly other rifamycin (B1679328) derivatives such as rifabutin (B1679326) and rifapentine (B610483). nih.govasm.orgresearchgate.netasm.org Research indicates that mutations in the rpoB gene conferring resistance to this compound often result in cross-resistance to other drugs within the rifamycin class. nih.govasm.orgresearchgate.netasm.org

For example, studies with Escherichia coli and Mycobacterium smegmatis strains resistant to a this compound degradation product showed cross-resistance to this compound, with some populations exhibiting significantly increased IC50 values. nih.gov Sequencing of these resistant strains revealed mutations in the rpoB gene, consistent with known mechanisms of this compound resistance. nih.gov Similarly, analysis of this compound-resistant Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates demonstrated that mutations within the rpoB gene conferred cross-resistance to rifabutin and rifapentine. asm.org The level of resistance to these rifamycins (B7979662) was found to correlate with the specific mutation position and the type of amino acid substitution in the rpoB gene. asm.org

While cross-resistance among rifamycin derivatives is common due to their shared target and binding site on RNAP, the extent and pattern of cross-resistance can vary depending on the specific rpoB mutation. nih.govasm.org Some studies suggest that there is essentially complete cross-resistance between this compound, rifabutin, and rifapentine in E. coli RNAP mutants. asm.org However, other reports indicate that specific point mutations can lead to resistance to all rifamycins or only a subset of them. plos.org

Studies have also explored cross-resistance patterns between this compound-resistant RNAPs and antibiotics from different classes, such as streptolydigin (B611037) and sorangicin A, which also target bacterial RNAP but bind to different or overlapping sites. asm.org While most this compound-resistant RNAPs remain sensitive to streptolydigin, some have shown partial resistance to sorangicin A, suggesting an overlap in their binding sites on the RNAP. asm.org

Interaction with Biomolecules (e.g., Proteins)

This compound exerts its primary antibacterial effect by interacting directly with bacterial DNA-dependent RNA polymerase (RNAP). nih.govdrugbank.com It binds to the beta-subunit of bacterial RNAP, specifically within the this compound resistance-determining region (RRDR), to inhibit transcription. nih.govnih.govasm.orgresearchgate.net This interaction is highly specific to bacterial RNAP and does not significantly affect mammalian RNAP. drugbank.com

Beyond its interaction with bacterial RNAP, this compound also interacts with various host proteins, particularly nuclear receptors like PXR and CAR, to mediate its inductive effects on drug-metabolizing enzymes and transporters. nih.govresearchgate.netfrontiersin.org this compound acts as a ligand for PXR, leading to its activation and subsequent transcriptional upregulation of target genes, including CYP3A4, CYP2C isoforms, UGTs, and ABCB1 (encoding P-gp). nih.govresearchgate.net This interaction with PXR is a key molecular mechanism underlying many of this compound's non-clinical biological effects, particularly its role in drug interactions. nih.govresearchgate.net

While the primary focus of non-clinical studies on this compound's protein interactions has been on bacterial RNAP and nuclear receptors involved in enzyme and transporter regulation, this compound may also interact with other proteins or biomolecules within biological systems. However, detailed non-clinical research specifically focused on a broad range of this compound's interactions with other biomolecules (excluding its known targets and regulatory proteins) is less extensively documented in the provided search results.

Future Directions and Emerging Research Avenues for Rifamdin

Overcoming Resistance: Novel Inhibitors of Resistance Enzymes

Resistance to rifampin primarily arises through mutations in the rpoB gene, which encodes the β-subunit of bacterial RNAP, reducing the drug's binding affinity tandfonline.comnih.govwikipedia.orgresearchgate.net. However, alternative mechanisms of resistance exist, including enzymatic inactivation of rifampin nih.govresearchgate.netnih.govpnas.org. One such mechanism involves ADP-ribosylation catalyzed by Arr enzymes, which modify rifamycins (B7979662) and render them inactive nih.govresearchgate.net.

Research is exploring novel inhibitors that can counteract these resistance mechanisms. For instance, studies have investigated compounds that can restore rifampin's activity in the presence of resistance-conferring mutations or enzymes. One strategic approach involves the co-administration of rifampin with novel inhibitors that can stabilize the bacterial RNAP structure, even in the presence of mutations, thereby improving rifampin's binding affinity tandfonline.comukzn.ac.zatandfonline.comnih.gov. Computational studies have identified compounds like DAAP1 that, when co-bound with rifampin to Mycobacterium tuberculosis RNAP, can suppress the emergence of resistance by stabilizing the enzyme and increasing the compactness of binding site residues around rifampin tandfonline.comukzn.ac.zatandfonline.comnih.gov. This suggests a potential avenue for overcoming resistance by targeting the enzyme in conjunction with rifampin.

Another area of investigation focuses on inhibiting the enzymes responsible for rifampin inactivation, such as Arr. Understanding the structure and mechanism of Arr provides a basis for designing transition state inhibitors or modifying the rifampin structure to evade enzymatic modification nih.gov.

Design and Evaluation of Next-Generation Rifamdin Derivatives

Data from such studies can be presented in tables to show the comparative activity of novel derivatives against parent compounds or standard treatments.

CompoundTarget OrganismResistance Mechanism AddressedKey Improvement
C25-substituted Rifabutin (B1679326) DerivativesM. abscessus, M. tuberculosisADP-ribosylation, CYP3A4 inductionEnhanced potency, reduced drug interactions

Advanced Computational Approaches for Predicting Molecular Interactions and In Vitro Behavior

Computational methods play a crucial role in the discovery and optimization of new rifamycin-based therapies nih.govmdpi.comasm.org. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to understand the interactions between rifampin or its derivatives and their biological targets, predict binding affinities, and guide the design of novel compounds nih.govmdpi.com.

Molecular docking is used to predict the binding orientation and affinity of potential drug molecules to target proteins like bacterial RNAP or resistance enzymes mdpi.com. Molecular dynamics simulations provide insights into the dynamic behavior of drug-target complexes, helping to understand the stability of interactions and the impact of mutations on binding tandfonline.comukzn.ac.zatandfonline.comnih.govmdpi.com. These simulations can reveal how mutations in RNAP affect its conformation and interaction with rifampin, providing a molecular basis for resistance wikipedia.org.

QSAR models correlate chemical structures of compounds with their biological activity, enabling the prediction of the activity of newly designed derivatives without the need for immediate synthesis and testing nih.gov. This accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success.

Computational approaches are also used to study the mechanisms of resistance at an atomic level, such as investigating the impact of specific amino acid mutations in RNAP on rifampin binding through techniques like Gaussian accelerated molecular dynamics simulations wikipedia.org.

Data from computational studies can include binding energies, interaction profiles, and predicted activity values.

Computational MethodApplicationInsights Gained
Molecular DockingPredicting binding poses and affinities of ligands to targetsIdentification of potential lead compounds, understanding binding interactions
Molecular Dynamics SimulationsStudying the dynamic stability of drug-target complexes, conformational changesAssessing the strength and longevity of interactions, impact of mutations
QSAR ModelingRelating chemical structure to biological activityPredicting activity of new compounds, identifying key structural features for activity

Exploration of Unconventional Mechanisms of Action or Targets

While the primary target of rifampin is bacterial RNAP, research is also exploring potential unconventional mechanisms of action or alternative targets that could be exploited to overcome resistance or broaden the drug's utility.

Although the core mechanism of inhibiting bacterial RNA synthesis by binding to the β-subunit of RNAP is well-established ukzn.ac.zatandfonline.comnih.govnih.govmdpi.comresearchgate.net, some studies suggest that rifampin might have additional effects or interact with other cellular components. For example, some research indicates potential interactions with host factors or modulation of host responses during infection, although this is less extensively studied compared to its direct antibacterial activity.

Furthermore, the exploration of alternative resistance mechanisms, such as efflux pumps or target duplication researchgate.netnih.gov, could potentially lead to the investigation of compounds that interfere with these processes, either alone or in combination with rifampin, representing an unconventional approach to restoring susceptibility.

Identifying novel targets within the pathogen that are essential for survival or virulence and are not the primary site of resistance to current rifamycins is another avenue. Computational approaches, such as subtractive genomics, can aid in identifying such unique bacterial proteins that could serve as targets for new drugs or for repurposing existing ones mdpi.com. While direct evidence of Rifampin acting through entirely unconventional, non-RNAP mechanisms is limited in the provided search results, the broader effort to combat resistance includes exploring all potential vulnerabilities of the pathogen, which could indirectly involve investigating how existing drugs like rifampin might influence these pathways or how new drugs targeting these pathways could be used in combination.

Q & A

Q. What experimental protocols are recommended for initial assessment of Rifamdin's antimicrobial activity?

Researchers should employ standardized in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs), following Clinical and Laboratory Standards Institute (CLSI) guidelines. Include triplicate measurements and positive controls (e.g., known antibiotics) to account for inter-experimental variability. Document methodologies with sufficient detail to enable replication, including growth conditions, solvent controls, and endpoint criteria .

Q. How should researchers design in vitro experiments to evaluate this compound's mechanism of action against bacterial targets?

Use a combination of target-specific assays (e.g., RNA polymerase inhibition assays for rifamycin-class drugs) and whole-cell studies. Include time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects. For novel targets, validate using genetic knockout models or competitive binding assays. Ensure metric system usage for concentrations (e.g., μg/mL) and statistical reporting of significance (p-values) where applicable .

Q. What are the critical parameters for ensuring reproducibility in this compound cytotoxicity assays?

Standardize cell lines, passage numbers, and culture media across experiments. Predefine acceptance criteria for control compounds (e.g., ≤20% variation in IC50 values). Report instrument precision (e.g., plate reader calibration) and adhere to significant digit conventions for calculated values (e.g., mean ± SD to one decimal beyond instrument precision) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's transcriptional effects observed across bacterial species?

Conduct comparative genomic analysis to identify species-specific genetic variations (e.g., RNA polymerase subunit mutations). Validate findings using isogenic mutant strains and orthogonal methods like qRT-PCR and RNA-seq. Address confounding factors such as this compound uptake differences via transport protein quantification .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data in heterogeneous microbial populations?

Use non-linear regression models (e.g., Hill equation) with bootstrapping to estimate EC50/IC50 confidence intervals. For polymicrobial samples, apply mixed-effects models to account for subgroup variability. Report goodness-of-fit metrics (R²) and justify outlier exclusion criteria .

Q. How should researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives while minimizing false positives?

Implement orthogonal confirmatory assays (e.g., surface plasmon resonance for binding affinity) after primary HTS. Use Z-factor analysis to validate assay robustness and include counterscreens against non-target proteins. For structural analogs, prioritize compounds with >10-fold selectivity over human homologs .

Q. What methodologies address this compound's instability in long-term pharmacokinetic studies?

Employ stability-indicating HPLC methods with accelerated degradation testing (e.g., varied pH/temperature). Use deuterated solvents or antioxidants in storage buffers. For in vivo models, validate plasma concentration timelines with LC-MS/MS and compare degradation products to in vitro data .

Data Interpretation & Reporting

Q. How to contextualize this compound's off-target effects within existing literature on rifamycin-class antibiotics?

Systematically compare this compound’s off-target profiles (e.g., cytochrome P450 inhibition) with rifampicin and rifabutin using shared assay platforms. Discuss clinical relevance by cross-referencing toxicity thresholds from preclinical models and human trials. Differentiate mechanisms via structural activity relationship (SAR) analysis .

Q. What frameworks are effective for integrating contradictory this compound gene expression data into a unified model?

Apply meta-analysis techniques weighted by study sample size and methodological rigor (e.g., random-effects models). Use pathway enrichment tools (e.g., Gene Ontology) to identify consensus biological processes. Highlight technical variables (e.g., RNA-seq vs. microarrays) as potential sources of divergence .

Ethical & Methodological Compliance

Q. How to ensure ethical reporting of this compound's efficacy in animal infection models?

Adhere to ARRIVE guidelines for experimental design transparency, including randomization, blinding, and sample size justification. Report negative outcomes (e.g., lack of efficacy in certain strains) to avoid publication bias. Cite institutional animal care committee approvals and housing conditions explicitly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.